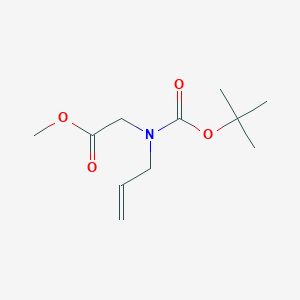
1-Phenylhex-4-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylhex-4-yn-1-ol is an organic compound with the molecular formula C12H14O. It belongs to the class of propargylic alcohols, which are characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a triple-bonded carbon (alkyne). This compound is notable for its applications in organic synthesis and its potential use in various scientific fields.
Métodos De Preparación
1-Phenylhex-4-yn-1-ol can be synthesized through several methods, including:
Alkynylation of Aldehydes: This method involves the reaction of aldehydes with terminal alkynes in the presence of a catalyst such as zinc and allyl bromide.
Grignard Reaction: Another common method involves the reaction of phenylacetylene with hexanal in the presence of a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis.
Industrial production methods often involve large-scale reactions using similar principles but optimized for efficiency and yield.
Análisis De Reacciones Químicas
1-Phenylhex-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde, depending on the conditions and reagents used.
Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions include ketones, alkenes, and substituted alcohols .
Aplicaciones Científicas De Investigación
1-Phenylhex-4-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism by which 1-Phenylhex-4-yn-1-ol exerts its effects involves interactions with molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
1-Phenylhex-4-yn-1-ol can be compared with other similar compounds, such as:
1-Phenyl-1-hexyn-3-ol: Similar in structure but with the hydroxyl group at a different position.
Hex-4-yn-1-ol: Lacks the phenyl group, making it less complex and potentially less active in certain reactions.
4-Pentyn-1-ol: A shorter chain analog that is used in similar synthetic applications but with different reactivity and properties
Propiedades
Fórmula molecular |
C12H14O |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-phenylhex-4-yn-1-ol |
InChI |
InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,5,10H2,1H3 |
Clave InChI |
LQEUJGNLTNBFOP-UHFFFAOYSA-N |
SMILES canónico |
CC#CCCC(C1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B8674715.png)




